molecular formula C18H20N2 B170685 2,2'-(Mesitylmethylene)bis(1H-pyrrole) CAS No. 159152-14-4

2,2'-(Mesitylmethylene)bis(1H-pyrrole)

Cat. No.: B170685
CAS No.: 159152-14-4
M. Wt: 264.4 g/mol
InChI Key: LMSFUWKGADQXES-UHFFFAOYSA-N
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Description

2,2’-(Mesitylmethylene)bis(1H-pyrrole) is an organic compound with the molecular formula C18H20N2. It is characterized by the presence of two pyrrole rings connected by a mesitylmethylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Mesitylmethylene)bis(1H-pyrrole) typically involves the reaction of mesitylene with pyrrole under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the mesitylmethylene bridge between the two pyrrole rings . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of 2,2’-(Mesitylmethylene)bis(1H-pyrrole) on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Mesitylmethylene)bis(1H-pyrrole) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyrrole rings .

Scientific Research Applications

2,2’-(Mesitylmethylene)bis(1H-pyrrole) has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-(Mesitylmethylene)bis(1H-pyrrole) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The mesitylmethylene bridge and pyrrole rings allow the compound to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Mesitylmethylene)bis(1H-pyrrole) is unique due to its mesitylmethylene bridge, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with other molecules, making it valuable in various research applications .

Properties

IUPAC Name

2-[1H-pyrrol-2-yl-(2,4,6-trimethylphenyl)methyl]-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-12-10-13(2)17(14(3)11-12)18(15-6-4-8-19-15)16-7-5-9-20-16/h4-11,18-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSFUWKGADQXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C2=CC=CN2)C3=CC=CN3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472479
Record name 2,2'-[(2,4,6-Trimethylphenyl)methylene]di(1H-pyrrole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159152-14-4
Record name 2,2'-[(2,4,6-Trimethylphenyl)methylene]di(1H-pyrrole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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